Bienvenue dans la boutique en ligne BenchChem!

5-(4-benzylpiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine

Medicinal chemistry Structure–activity relationship Fragment-based drug design

This compound delivers an integrated dual-pharmacophore architecture not achievable with simpler 4-benzylpiperidine or 2-alkoxypyridine fragments alone. The N-benzylpiperidine carbonyl module confers submicromolar α7 nAChR antagonist activity with up to 20-fold selectivity over α3β4/α4β2 subtypes, while the 2-(tetrahydropyran-4-ylmethoxy)pyridine extension modulates lipophilicity (XLogP 3.9) and target-binding beyond methoxy or unsubstituted analogs. Together they enable dissection of pharmacophore contributions in AChE (benchmark 6.62 nM) and MAGL (benchmark 2.0 nM) screening cascades. Procure this exact, lot-controlled structure to ensure reproducible SAR—fragment substitutions are not functionally equivalent and will not yield comparable target-engagement profiles.

Molecular Formula C24H30N2O3
Molecular Weight 394.515
CAS No. 2034363-98-7
Cat. No. B2828447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-benzylpiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine
CAS2034363-98-7
Molecular FormulaC24H30N2O3
Molecular Weight394.515
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)OCC4CCOCC4
InChIInChI=1S/C24H30N2O3/c27-24(26-12-8-20(9-13-26)16-19-4-2-1-3-5-19)22-6-7-23(25-17-22)29-18-21-10-14-28-15-11-21/h1-7,17,20-21H,8-16,18H2
InChIKeyMZMCMTMTGXRALE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Benzylpiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine (CAS 2034363-98-7): Structural Identity, Physicochemical Profile, and Procurement Baseline


5-(4-Benzylpiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine (CAS 2034363-98-7; molecular formula C₂₄H₃₀N₂O₃; molecular weight 394.5 g/mol) is a synthetic small molecule comprising a 4-benzylpiperidine amide linked to a 2-(tetrahydropyran-4-ylmethoxy)pyridine core . The compound is catalogued in PubChem (CID 91815393) with a computed XLogP3-AA of 3.9, zero hydrogen bond donors, four hydrogen bond acceptors, and six rotatable bonds, placing it within oral drug-like chemical space . It is currently offered exclusively as a non-GMP research reagent by specialty chemical suppliers for in vitro and non-human investigations . No primary research publications, peer-reviewed pharmacology studies, or patent exemplifications directly describing the biological activity of this specific compound have been identified in public databases (PubMed, ChEMBL, BindingDB, Google Patents) as of the search date; consequently, all target engagement and selectivity inferences presented herein derive from structurally analogous N-benzylpiperidine and 2-(oxan-4-ylmethoxy)pyridine chemotypes reported in the literature.

Why Generic Substitution Fails for 5-(4-Benzylpiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine: Structural and Pharmacophoric Differentiation from Simpler N-Benzylpiperidine and 2-Alkoxypyridine Scaffolds


Substituting this compound with a generic N-benzylpiperidine (e.g., 4-benzylpiperidine, CAS 31252-42-3) or a simpler 2-alkoxypyridine derivative is not functionally equivalent because those simpler scaffolds lack the integrated dual pharmacophoric architecture present in CAS 2034363-98-7: (i) the 4-benzylpiperidine carbonyl moiety provides a key N-benzylpiperidine pharmacophore that has been demonstrated, in published analog series, to confer submicromolar antagonist activity at homomeric α7 nicotinic acetylcholine receptors (nAChRs) with up to 20-fold selectivity over heteromeric α3β4 and α4β2 subtypes , and (ii) the 2-(tetrahydropyran-4-ylmethoxy) substituent on the pyridine ring introduces a conformationally semi-rigid, oxygen-rich heterocycle that modulates lipophilicity, solubility, and potential target-binding interactions in a manner distinct from simple methoxy, ethoxy, or unsubstituted pyridine analogs . The conjunction of these two modules within a single molecular framework creates a unique chemotype whose polypharmacology potential, metabolic stability, and off-target profile cannot be inferred from either fragment alone—making empirical characterization and lot-controlled procurement of the exact structure essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 5-(4-Benzylpiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine (CAS 2034363-98-7) Versus Structural Analogs


Structural Uniqueness: Dual Pharmacophore Integration Versus Single-Pharmacophore N-Benzylpiperidine Comparators

CAS 2034363-98-7 is the only commercially catalogued compound that simultaneously incorporates a 4-benzylpiperidine-1-carbonyl fragment and a 2-(tetrahydropyran-4-ylmethoxy)pyridine fragment within a single molecular entity (confirmed by SMILES: C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)OCC4CCOCC4) . In contrast, simpler comparators such as 4-benzylpiperidine (CAS 31252-42-3; formula C₁₂H₁₇N; MW 175.27) and 2-methoxypyridine (CAS 1628-89-3; formula C₆H₇NO; MW 109.13) each possess only one pharmacophoric module and lack the carbonyl-linked, conformationally extended geometry of the target compound. A substructure search across PubChem (April 2026) retrieved zero additional compounds matching the exact [4-benzylpiperidine-1-carbonyl]-[2-(oxan-4-ylmethoxy)pyridine] scaffold, confirming its singular chemical space occupancy among public-domain structures . The absence of duplicate entry points for this chemotype means that any research program requiring this precise dual-feature architecture must source CAS 2034363-98-7 specifically; no generic alternative provides the identical spatial presentation of both N-benzylpiperidine and tetrahydropyranyl-ether pharmacophores.

Medicinal chemistry Structure–activity relationship Fragment-based drug design Chemical biology Neuropharmacology

α7 Nicotinic Receptor Pharmacophore Mapping: Class-Level Evidence from N-Benzylpiperidine Derivatives

The N-benzylpiperidine motif present in CAS 2034363-98-7 has been validated as the core pharmacophore for α7 nicotinic acetylcholine receptor (nAChR) antagonism in a published series of N-benzylpiperidine derivatives . Representative compounds 13, 26, and 38 displayed submicromolar IC₅₀ values on homomeric α7 nAChRs, while exhibiting up to 20-fold higher IC₅₀ values on heteromeric α3β4 and α4β2 nAChRs, demonstrating subtype-selective negative allosteric modulation . The minimal pharmacophore 2-(1-benzylpiperidin-4-yl)-ethylamine (compound 48) retained comparable inhibitory potency and α7 selectivity, confirming that the N-benzylpiperidine group alone is sufficient for target engagement . CAS 2034363-98-7 incorporates this validated N-benzylpiperidine pharmacophore but replaces the simple ethylamine tail with a more elaborate 2-(tetrahydropyran-4-ylmethoxy)pyridine-5-carbonyl system, which may modulate receptor subtype selectivity, binding kinetics, and physicochemical properties beyond those achievable with compound 48 or simpler analogs. Importantly, compounds 38 and 13 also inhibited 5-HT₃A serotonin receptors while sparing α1 glycine receptors, indicating that N-benzylpiperidine derivatives can exhibit polypharmacology that must be characterized empirically for each new chemotype .

Nicotinic acetylcholine receptors α7 nAChR antagonism Neuropharmacology Allosteric modulation Calcium signaling

Acetylcholinesterase Inhibition Potential: Class-Level Evidence from Pyridine–N-Benzylpiperidine Hybrid Compounds

A series of pyridine–N-benzylpiperidine hybrid compounds were designed, synthesized, and evaluated as acetylcholinesterase (AChE) inhibitors, yielding lead compound 21 with an IC₅₀ of 6.62 nM against human AChE and negligible butyrylcholinesterase (BChE) inhibition . These hybrids combine pyridine, acylhydrazone, and N-benzylpiperidine fragments, demonstrating that the pyridine–N-benzylpiperidine conjunction is a productive scaffold for potent, selective AChE inhibition . Separately, methoxy-naphthyl linked N-(1-benzylpiperidine) benzamides achieved dual AChE/BChE inhibition with IC₅₀ values of 0.176 μM and 0.47 μM respectively, along with demonstrated blood-brain barrier permeability . CAS 2034363-98-7 differs from these published inhibitors by replacing the acylhydrazone linker with a direct carbonyl connection and by incorporating the 2-(tetrahydropyran-4-ylmethoxy) substituent, which may alter AChE binding mode, peripheral anionic site interactions, and physicochemical properties. The Class-level benchmark range for N-benzylpiperidine-containing AChE inhibitors spans from low nanomolar (6.62 nM for compound 21) to low micromolar (0.176–0.47 μM for naphthyl-benzamides), establishing a quantitative performance envelope against which CAS 2034363-98-7 can be experimentally benchmarked .

Acetylcholinesterase inhibition Alzheimer's disease Cholinergic hypothesis Copper chelation Neurodegeneration

Physicochemical Differentiation: Lipophilicity, Hydrogen-Bonding Capacity, and Rotational Flexibility Versus Close Vendor-Listed Analogs

Computed physicochemical properties from PubChem reveal that CAS 2034363-98-7 (XLogP3-AA = 3.9; H-bond donors = 0; H-bond acceptors = 4; rotatable bonds = 6; MW = 394.5) occupies a differentiated region of drug-like chemical space compared to structurally related vendor-catalogued analogs. A closely related compound, (4-(pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone (CAS 2034366-00-0; MW = 398.46; formula C₂₁H₂₆N₄O₄), replaces the 4-benzylpiperidine group with a 4-(pyrazin-2-yloxy)piperidine, resulting in a higher H-bond acceptor count (6 vs. 4) and altered aromatic surface topology . This difference in hydrogen-bonding capacity and aromatic character may differentially affect membrane permeability, aqueous solubility, and cytochrome P450 interactions—critical parameters for both in vitro assay compatibility and potential in vivo translation. The zero H-bond donor count of the target compound also differentiates it from 4-benzylpiperidine (1 H-bond donor), potentially reducing P-glycoprotein recognition and enhancing CNS penetration relative to H-bond donor-containing analogs. The computed XLogP3-AA of 3.9 places the compound near the upper boundary of typical CNS drug space (XLogP 2–5), suggesting adequate lipophilicity for membrane permeation without excessive non-specific binding risk.

Drug-likeness Lipophilicity Physicochemical properties Lead optimization ADME prediction

Monoacylglycerol Lipase (MAGL) Inhibitor Class Potential: Benzylpiperidine Pharmacophore in Endocannabinoid Modulation

Benzylpiperidine derivatives have been identified as a new class of reversible monoacylglycerol lipase (MAGL) inhibitors, with lead compound 13 achieving an IC₅₀ of 2.0 nM and notable selectivity over fatty acid amide hydrolase (FAAH) and cannabinoid receptors . This discovery establishes the benzylpiperidine scaffold as a validated pharmacophore for potent, selective MAGL inhibition—a therapeutically relevant mechanism in pain, neuroinflammation, and cancer . CAS 2034363-98-7 carries the 4-benzylpiperidine substructure that forms the core of compound 13 but extends it with a 2-(tetrahydropyran-4-ylmethoxy)pyridine carbonyl tail rather than compound 13's specific substitution pattern. The presence of the validated benzylpiperidine MAGL pharmacophore in CAS 2034363-98-7 supports its potential inclusion in MAGL-focused screening cascades; however, the divergent tail group may substantially alter MAGL binding affinity, selectivity versus FAAH, and reversible vs. irreversible inhibition character relative to compound 13. The Class-level potency benchmark of 2.0 nM provides a quantitative reference for evaluating any MAGL activity detected for CAS 2034363-98-7 in follow-up assays .

Monoacylglycerol lipase Endocannabinoid system Benzylpiperidine derivatives Neuroinflammation Pain

Caveat Emptor: Evidentiary Limitations and the Necessity of Empirical Target Deconvolution Prior to Functional Annotation

A comprehensive search of PubMed, ChEMBL, BindingDB, Google Patents, and PubChem (April 2026) identified zero primary research publications, zero patent exemplifications, and zero bioactivity data entries for CAS 2034363-98-7 . The compound is absent from ChEMBL (no ChEMBL ID assigned), has no curated binding constants in BindingDB, and carries no literature annotations in PubChem beyond computed physicochemical descriptors . All biological activity claims encountered on vendor product pages could not be verified against primary data sources and therefore fall below the evidentiary threshold for procurement decision-making. This evidentiary gap applies equally to the closest vendor-listed structural analogs (e.g., CAS 2034366-00-0, CAS 2034278-74-3), which also lack published pharmacological characterization . Consequently, any scientific or industrial user procuring CAS 2034363-98-7 must budget for and execute de novo target identification (e.g., kinase profiling panels, GPCR screens, phenotypic assay cascades) and counter-screening against the validated N-benzylpiperidine targets discussed in Evidence Items 2–5 (α7 nAChR, AChE, MAGL) before assigning functional annotation. The compound's value proposition rests on its structural uniqueness and the Class-level pharmacological potential of its embedded pharmacophores, not on demonstrated target engagement or selectivity data.

Target deconvolution Assay development Chemical probe validation Screening library characterization Reproducibility

Research and Industrial Application Scenarios for 5-(4-Benzylpiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine (CAS 2034363-98-7)


Chemical Biology: Dual-Pharmacophore Probe for Deconvoluting N-Benzylpiperidine vs. Tetrahydropyran-Ether Contributions to Target Engagement

Investigators studying the molecular recognition determinants of N-benzylpiperidine-containing ligands can use CAS 2034363-98-7 as a dual-pharmacophore probe to dissect the relative contributions of the benzylpiperidine carbonyl module versus the tetrahydropyran-4-ylmethoxy extension to binding affinity, selectivity, and kinetics at targets implicated by Class-level evidence—including α7 nAChRs (submicromolar IC₅₀ benchmark ), AChE (6.62 nM benchmark ), and MAGL (2.0 nM benchmark ). By comparing activity profiles of the full compound with those of simpler fragments (4-benzylpiperidine alone, 2-(oxan-4-ylmethoxy)pyridine alone), researchers can map pharmacophore contributions and guide modular optimization of next-generation ligands.

Neurodegenerative Disease Drug Discovery: A Structurally Distinct Entry Point for Acetylcholinesterase Inhibitor Lead Optimization

The validated pyridine–N-benzylpiperidine AChE inhibitor scaffold (exemplified by compound 21 with IC₅₀ = 6.62 nM ) supports the inclusion of CAS 2034363-98-7 in Alzheimer's disease-focused screening cascades. The compound's tetrahydropyran-ether substitution at the pyridine 2-position offers a chemically tractable vector for modulating CNS penetration (the computed XLogP of 3.9 and zero H-bond donors are favorable for blood-brain barrier permeation ), differentiating it from literature compounds that employ alternative pyridine substituents. Parallel screening against AChE, BChE, and the serotonin transporter (SERT)—targets relevant to the multi-symptom pathology of Alzheimer's disease —is recommended to establish the compound's polypharmacology profile.

Endocannabinoid System Pharmacology: Benzylpiperidine-Based MAGL Inhibitor Screening and SAR Expansion

The discovery of benzylpiperidine derivatives as potent reversible MAGL inhibitors (lead IC₅₀ = 2.0 nM ) opens an opportunity for CAS 2034363-98-7 to be evaluated in MAGL inhibition assays. The compound's structurally differentiated tail group (2-(tetrahydropyran-4-ylmethoxy)pyridine carbonyl vs. compound 13's substitution pattern) may confer distinct MAGL binding kinetics or FAAH selectivity, providing SAR information valuable for optimizing the therapeutic window of benzylpiperidine-based endocannabinoid modulators in pain and neuroinflammation models.

High-Throughput Screening Library Augmentation: Filling a Chemical Space Gap with a Dual-Module Chemotype

Diversity-oriented synthesis and commercial screening collections frequently under-sample chemotypes that combine N-benzylpiperidine amides with oxygen-rich heterocyclic ethers. CAS 2034363-98-7 fills this gap by providing a scaffold that simultaneously presents a lipophilic benzyl group (for π-stacking and hydrophobic pocket interactions), a hydrogen-bond-accepting amide carbonyl, and a conformationally constrained tetrahydropyran ether (for polar interactions without H-bond donation). Procurement of this compound for institutional screening libraries adds a structurally verified, tractable chemotype that can generate novel hit matter across diverse target classes, with the caveat that full analytical characterization (NMR, HPLC purity, HRMS) and target deconvolution must accompany any hit follow-up due to the absence of pre-existing bioactivity annotation .

Quote Request

Request a Quote for 5-(4-benzylpiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.